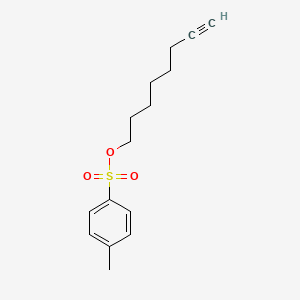
7-Octynyl p-toluenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Octynyl p-toluenesulfonate is an organic compound that belongs to the class of sulfonates. It is derived from p-toluenesulfonic acid, which is a strong organic acid commonly used in organic synthesis. The compound is characterized by the presence of an octynyl group attached to the p-toluenesulfonate moiety, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Octynyl p-toluenesulfonate typically involves the reaction of p-toluenesulfonyl chloride with 7-octyn-1-ol. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
p-Toluenesulfonyl chloride+7-octyn-1-ol→7-Octynyl p-toluenesulfonate+HCl
Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure efficient mixing and heat transfer. The use of solvents like dichloromethane or toluene can enhance the solubility of reactants and improve the yield of the desired product.
Chemical Reactions Analysis
Types of Reactions: 7-Octynyl p-toluenesulfonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonate group is a good leaving group, making the compound suitable for nucleophilic substitution reactions.
Oxidation: The octynyl group can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: The triple bond in the octynyl group can be reduced to form alkanes or alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Major Products Formed:
Nucleophilic Substitution: Products like azides or nitriles.
Oxidation: Carboxylic acids or ketones.
Reduction: Alkanes or alkenes.
Scientific Research Applications
7-Octynyl p-toluenesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a protecting group for alcohols.
Biology: The compound can be used in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals and bioactive compounds.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 7-Octynyl p-toluenesulfonate involves the activation of the sulfonate group, which facilitates nucleophilic attack by various reagents. The octynyl group can participate in reactions through its triple bond, allowing for further functionalization. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparison with Similar Compounds
- Methyl p-toluenesulfonate
- Ethyl p-toluenesulfonate
- Propyl p-toluenesulfonate
Comparison: 7-Octynyl p-toluenesulfonate is unique due to the presence of the octynyl group, which provides additional reactivity and versatility compared to its methyl, ethyl, and propyl counterparts. The triple bond in the octynyl group allows for a wider range of chemical transformations, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C15H20O3S |
|---|---|
Molecular Weight |
280.4 g/mol |
IUPAC Name |
oct-7-ynyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C15H20O3S/c1-3-4-5-6-7-8-13-18-19(16,17)15-11-9-14(2)10-12-15/h1,9-12H,4-8,13H2,2H3 |
InChI Key |
OJNJXLZRWIEFKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCCCCCC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















